molecular formula C9H10N2O B1315342 2-Ethyl-1,3-benzoxazol-4-amine CAS No. 477603-35-3

2-Ethyl-1,3-benzoxazol-4-amine

Cat. No. B1315342
M. Wt: 162.19 g/mol
InChI Key: ASWXQMIZDXNTKA-UHFFFAOYSA-N
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Description

  • IUPAC Name : 2-ethyl-1,3-benzoxazol-4-amine .
  • Molecular Weight : 162.19 g/mol .

Synthesis Analysis

Several synthetic strategies have been explored for benzoxazole derivatives, including those involving 2-aminophenol as a precursor. These methods have been used to efficiently synthesize benzoxazole compounds with diverse functional groups. Notably, the combination of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts has yielded promising results .


Molecular Structure Analysis

  • ChemSpider ID : 22252399 .

Chemical Reactions Analysis

  • A three-component reaction involving o-iodoanilines or electron-rich aromatic amines with K2S and DMSO yields 2-unsubstituted benzothiazoles .
  • Cyclization reactions of 2-aminophenols with β-diketones, catalyzed by a combination of Brønsted acid and CuI, provide various 2-substituted benzoxazoles .

Physical And Chemical Properties Analysis

  • Storage Temperature : Ambient temperature .
  • Safety Information : The compound carries warning signals (H302, H319, H335) and precautionary statements (P271, P261, P280) .

Scientific Research Applications

Chemical Synthesis and Regioselectivity

The benzoxazole moiety, like 2-Ethyl-1,3-benzoxazol-4-amine, has been recognized for its role in chemical synthesis, particularly in enhancing regioselectivity. For instance, it has been used as a removable directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating a unique regioselectivity in chemical synthesis (Lahm & Opatz, 2014).

Polymer Research and Antimicrobial Functions

In polymer research, 2-Ethyl-1,3-benzoxazol-4-amine-related compounds have been used to synthesize polymers with antimicrobial functions. Specifically, poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups exhibited antibacterial properties, indicating the relevance of benzoxazole derivatives in the development of antimicrobial polymers (Waschinski & Tiller, 2005).

Catalysis and Green Chemistry

In the realm of green chemistry, derivatives of 2-Ethyl-1,3-benzoxazol-4-amine have been used to catalyze the formation of 2-aminobenzoxazoles through an electrochemically initiated coupling process. This process avoids the use of excess chemical oxidant and supports the reduction of waste, showcasing the compound's application in sustainable chemical practices (Gao et al., 2014).

Anticancer Research

Moreover, derivatives of 2-Ethyl-1,3-benzoxazol-4-amine have been studied for their potential as anticancer agents. For example, a series of cyclic amine-containing benzoxazole and benzoxazolone derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines, indicating the compound's potential in cancer research (Murty et al., 2011).

properties

IUPAC Name

2-ethyl-1,3-benzoxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWXQMIZDXNTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476979
Record name 2-Ethyl-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,3-benzoxazol-4-amine

CAS RN

477603-35-3
Record name 2-Ethyl-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-ethyl-4-nitro-1,3-benzoxazole is hydrogenated under a pressure of 8 bars in the presence of 10% palladium on carbon (0.01 eq.) using methanol as a solvent. The catalyst is separated by filtration and the methanol is eliminated under reduced pressure. The residue is taken up in ethyl ether in order to produce a pale violet solid which is collected by filtration and dried. Melting point: 46° C.
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